molecular formula C13H13F3IN3O2 B1375672 tert-Butyl (3-iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)carbamate CAS No. 1346447-34-4

tert-Butyl (3-iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)carbamate

Cat. No.: B1375672
CAS No.: 1346447-34-4
M. Wt: 427.16 g/mol
InChI Key: UXLOQSWWQKSZOS-UHFFFAOYSA-N
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Description

Tert-Butyl (3-iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)carbamate is a complex chemical compound that features a unique combination of an iodinated pyrrolo[2,3-b]pyridine moiety and a tert-butyl carbamate group

Preparation Methods

The synthesis of tert-Butyl (3-iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)carbamate typically involves multiple reaction steps, starting with the construction of the pyrrolo[2,3-b]pyridine core. One common synthetic route may include the following steps:

  • Construction of the pyrrolo[2,3-b]pyridine core: : This can be achieved through the cyclization of appropriate precursors under controlled conditions.

  • Introduction of the iodide group: : This step may involve the use of reagents like iodine or iodo-containing compounds in the presence of catalysts or specific reaction conditions.

  • Introduction of the trifluoromethyl group: : This can be carried out using trifluoromethylating agents, such as trifluoromethyl iodide or related compounds, often in the presence of strong bases or metal catalysts.

  • Attachment of the tert-butyl carbamate group: : This step may involve the reaction of the intermediate compound with tert-butyl chloroformate in the presence of a base.

Industrial production methods for such compounds typically involve optimization of these reaction steps to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Tert-Butyl (3-iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)carbamate can undergo a variety of chemical reactions, including:

  • Substitution reactions: : Due to the presence of the iodide group, this compound can participate in nucleophilic substitution reactions where the iodide is replaced by other nucleophiles.

  • Oxidation and reduction reactions: : The pyrrolo[2,3-b]pyridine core can undergo various redox reactions, depending on the reagents and conditions used.

  • Cross-coupling reactions: : The iodinated position can serve as a site for cross-coupling reactions (e.g., Suzuki, Stille, or Sonogashira couplings) to introduce various substituents.

Common reagents for these reactions include bases, metal catalysts (such as palladium or nickel complexes), and specific nucleophiles or electrophiles tailored to the desired transformation. The major products formed will depend on the nature of the reagents and the specific conditions employed.

Scientific Research Applications

Tert-Butyl (3-iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)carbamate has various applications in scientific research:

  • Chemistry: : It is used as a building block in organic synthesis, enabling the construction of more complex molecules through strategic functionalization.

  • Biology: : Researchers investigate its potential as a precursor for bioactive compounds, which could exhibit interesting biological activities, such as enzyme inhibition or receptor modulation.

  • Medicine: : The compound is explored for its potential role in drug development, particularly in designing inhibitors or modulators for specific targets implicated in diseases.

  • Industry: : It can serve as an intermediate in the production of advanced materials, including specialty polymers and agrochemicals.

Mechanism of Action

The mechanism of action of tert-Butyl (3-iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)carbamate varies based on its application. In medicinal chemistry, for example, the compound may exert its effects through specific molecular targets, such as enzymes, receptors, or proteins. The trifluoromethyl group can enhance binding affinity and metabolic stability, while the iodide group can facilitate the compound's interaction with biological targets.

Comparison with Similar Compounds

Comparing tert-Butyl (3-iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)carbamate with similar compounds highlights its uniqueness:

  • tert-Butyl (3-iodo-1H-pyrrolo[2,3-b]pyridin-4-yl)carbamate: : This compound lacks the trifluoromethyl group, potentially altering its reactivity and biological activity.

  • tert-Butyl (5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)carbamate: : Missing the iodide group, it may be less suitable for certain cross-coupling reactions.

  • tert-Butyl (3-bromo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)carbamate: : Substituting iodide with bromide can change the compound's reactivity and the conditions required for its reactions.

This compound's unique combination of functional groups enables its diverse applications and reactivity, making it a valuable compound for research and industrial purposes.

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Properties

IUPAC Name

tert-butyl N-[3-iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-4-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13F3IN3O2/c1-12(2,3)22-11(21)20-9-6(13(14,15)16)4-18-10-8(9)7(17)5-19-10/h4-5H,1-3H3,(H2,18,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXLOQSWWQKSZOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C2C(=CNC2=NC=C1C(F)(F)F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13F3IN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401113034
Record name Carbamic acid, N-[3-iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-4-yl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401113034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

427.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1346447-34-4
Record name Carbamic acid, N-[3-iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-4-yl]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1346447-34-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-[3-iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-4-yl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401113034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl (3-iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)carbamate
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tert-Butyl (3-iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)carbamate
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tert-Butyl (3-iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)carbamate
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tert-Butyl (3-iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)carbamate
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Reactant of Route 6
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tert-Butyl (3-iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)carbamate

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